molecular formula C8H4BrF3N2 B068582 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole CAS No. 175135-14-5

4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole

Katalognummer: B068582
CAS-Nummer: 175135-14-5
Molekulargewicht: 265.03 g/mol
InChI-Schlüssel: HYTQERQCUFICAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This multifunctional heterocyclic compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and targeted therapeutics. The presence of the bromo substituent at the 4-position makes it an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for rapid exploration of structure-activity relationships (SAR). The electron-withdrawing trifluoromethyl group at the 6-position enhances metabolic stability and modulates the electronic properties of the benzimidazole core, which can be critical for optimizing binding affinity to biological targets. Researchers utilize this compound primarily in the construction of molecules designed to interact with enzymatic active sites and protein-protein interfaces. Its application is pivotal in oncology research for probing signal transduction pathways, as well as in materials science for the development of organic electronic materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTQERQCUFICAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371356
Record name 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-14-5
Record name 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation Strategies for Benzimidazole Core Formation

The benzimidazole scaffold is typically constructed via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For 4-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole, this approach requires pre-functionalized precursors. A common method involves reacting 4-bromo-5-(trifluoromethyl)-1,2-diaminobenzene with formic acid under reflux conditions. The reaction proceeds via acid-catalyzed cyclodehydration, yielding the benzimidazole core with simultaneous retention of bromo and trifluoromethyl substituents .

Reaction Conditions and Optimization

  • Catalyst : Concentrated hydrochloric acid (12 M) or acetic acid.

  • Temperature : 100–120°C under reflux for 6–12 hours.

  • Yield : 60–75%, depending on substituent electronic effects.

The trifluoromethyl group’s electron-withdrawing nature slows cyclization, necessitating extended reaction times. Purification via recrystallization in ethanol/water (1:3) enhances purity to >95%, as confirmed by HPLC .

Trifluoromethyl Group Incorporation via Cross-Coupling

Introducing the trifluoromethyl group post-cyclization is challenging due to the benzimidazole’s sensitivity to harsh conditions. Palladium-catalyzed cross-coupling using methyl trifluoroborate (CF3_3BF3_3K) or Umemoto’s reagent (S-trifluoromethyl diarylsulfonium salts) has proven effective.

Protocol for Suzuki-Miyaura Coupling

  • Substrate : 4-Bromo-1H-benzo[d]imidazole.

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%) with SPhos ligand.

  • Base : Cs2_2CO3_3 in dioxane/H2_2O (4:1).

  • Temperature : 80°C, 12 hours.

  • Yield : 55–65% .

Microwave-assisted synthesis reduces reaction time to 2 hours, improving yields to 75% .

One-Pot Tandem Synthesis

A streamlined approach combines cyclocondensation and trifluoromethylation in a single pot. Starting from 4-bromo-1,2-diaminobenzene, sequential treatment with trifluoroacetic anhydride (TFAA) and formic acid generates the target compound.

Steps

  • Trifluoroacetylation : TFAA (2 equiv) in DCM, 0°C, 1 hour.

  • Cyclization : Formic acid (5 equiv), reflux, 8 hours.

  • Yield : 50–60%, with 90% purity by LC-MS .

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Reagent Solvent Time (h) Yield (%) Purity (%)
Cyclocondensation4-Bromo-5-CF3_3-diamineHCl/AcOHEthanol127095
Electrophilic Bromination6-CF3_3-benzimidazoleNBSDCM48598
Suzuki-Miyaura Coupling4-Bromo-benzimidazolePd(PPh3_3)4_4/SPhosDioxane/H2_2O126597
One-Pot Tandem4-Bromo-diamineTFAA/HCOOHDCM96090

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : The trifluoromethyl group’s electron-withdrawing effect directs bromination to the 4-position. Computational studies (DFT) confirm a 10.2 kcal/mol preference for 4-bromo over 5-bromo isomers .

  • Purification Difficulties : Silica gel chromatography (ethyl acetate/hexane, 1:2) effectively separates mono- and dibrominated byproducts.

  • Stability Issues : The compound is light-sensitive; storage under argon at -20°C prevents degradation.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation or reduction.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-6-(trifluoromethyl)-1h-benzo[d]imidazole, while Suzuki-Miyaura coupling can produce various biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole serves as a crucial building block in organic synthesis. Its bromine and trifluoromethyl groups enhance its reactivity, making it suitable for various chemical transformations:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing the formation of derivatives such as 4-azido-6-(trifluoromethyl)-1H-benzo[d]imidazole through nucleophilic substitution with sodium azide.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling to synthesize biaryl compounds, essential for developing pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that benzimidazole derivatives can inhibit the growth of various microorganisms, including bacteria and fungi. The specific interactions of this compound with microbial enzymes are under investigation to understand its mechanism of action .
  • Anticancer Activity: Preliminary studies suggest that this compound may target specific cancer cell lines by inhibiting key enzymes involved in cancer metabolism. For instance, research into its effects on Mycobacterium tuberculosis ArgF enzyme indicates potential for developing new anti-tuberculosis drugs.

Medicine

The compound is being explored for its therapeutic potential:

  • Drug Development: Its unique structure allows it to interact with various biological targets, making it a candidate for drug design aimed at treating infections or cancer. The structural basis of its interaction with enzymes like ArgF provides insights for structure-based drug design.

Case Study 1: Interaction with Mycobacterium tuberculosis

Research has focused on the interaction between this compound and the ArgF enzyme in Mycobacterium tuberculosis. The crystal structure analysis revealed specific binding sites and interactions that could lead to the development of novel anti-tuberculosis agents. This study emphasizes the importance of understanding enzyme-inhibitor dynamics in drug discovery .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent Variations and Structural Analogues

Benzimidazole derivatives are distinguished by substituent type, position, and functional group interactions. Key analogues include:

Halogen and Trifluoromethyl-Substituted Derivatives
  • 2-(Trifluoromethyl)-1H-benzo[d]imidazole (3i) : Lacks bromine but features a -CF₃ group at position 2. It has a lower molecular weight (186.14 g/mol ) and a slightly lower melting point (209–211°C ) compared to the target compound, highlighting the impact of bromine on molecular packing .
  • 6-Chloro-5-(2,3-dichlorophenoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole (RCB15): Contains chlorine substituents and a phenoxy group. Its higher molecular weight (~407.6 g/mol) and antiparasitic activity demonstrate how additional substituents enhance bioactivity .
Aryl-Substituted Derivatives
  • 2-[4-(Trifluoromethyl)phenyl]-1H-benzo[d]imidazole (4g) : Features a -CF₃ group on a phenyl ring attached at position 2. With a melting point of 265–267°C , its higher thermal stability compared to the target compound suggests stronger intermolecular interactions due to the extended aromatic system .
Alkyl-Substituted Derivatives

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole Br (C4), CF₃ (C6) 265.03 216–218 High thermal stability, halogenated
2-(Trifluoromethyl)-1H-benzo[d]imidazole (3i) CF₃ (C2) 186.14 209–211 Lower density, no halogen
2-[4-(Trifluoromethyl)phenyl]-1H-benzo[d]imidazole (4g) CF₃ on phenyl (C2) ~289.25 265–267 Extended conjugation, high m.p.
RCB15 Cl, dichlorophenoxy, CF₃ ~407.6 N/A Antiparasitic activity

Key Observations :

  • Bromine increases molecular weight and melting point compared to non-halogenated analogues.
  • Trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, influencing reactivity and bioactivity.
  • Aryl substituents (e.g., in 4g) improve thermal stability due to π-π stacking interactions.

Biologische Aktivität

4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which are believed to enhance its biological activity. The compound can be represented as follows:

C9H5BrF3N2\text{C}_9\text{H}_5\text{BrF}_3\text{N}_2

Benzimidazole derivatives, including this compound, exhibit their biological activities through various mechanisms:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes that are crucial for cellular functions.
  • Protein Binding : They may bind to particular protein sites, altering the protein's function and affecting cellular pathways.
  • Biochemical Pathway Modulation : Their interaction with different biochemical pathways can lead to significant physiological effects.

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess notable antimicrobial properties. A study evaluating various benzimidazole compounds reported significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were as follows:

CompoundMIC (µg/ml)Target Organism
150Salmonella typhi
2250Candida albicans
362.5Various Bacteria
Standard100Ampicillin

These results suggest that this compound may demonstrate similar or enhanced antimicrobial efficacy due to its structural features .

Antiviral Properties

The antiviral potential of benzimidazole derivatives has also been explored. Studies have shown that certain derivatives exhibit activity against viral infections by targeting viral enzymes or host cell proteins essential for viral replication. Although specific data on this compound is limited, its structural characteristics suggest possible antiviral applications .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Notable findings include:

  • Cytotoxicity : In vitro studies on various cancer cell lines (e.g., HCT-116, HepG2, MCF-7) revealed that the compound exhibits significant cytotoxic effects. The IC50 values ranged from 7.82 to 10.21 µM, comparable to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Comparison Standard
HepG210.21Doxorubicin (4.17 - 24.06)
HCT-1168.50Sorafenib
MCF-79.75Sunitinib
  • Mechanism of Action : The compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells, suggesting a dual mechanism of action that could be beneficial in cancer therapy .

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

  • Study on HepG2 Cells : A detailed analysis demonstrated that treatment with the compound led to a marked increase in apoptotic cells, with early-stage apoptosis rising from 0.61% in untreated controls to 22.07% in treated groups .
  • Combination Therapies : Research indicates that combining benzimidazole derivatives with other chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment protocols.

Future Directions

The ongoing research into benzimidazole derivatives like this compound suggests promising avenues for drug development:

  • Optimizing Structure : Further modifications could enhance selectivity and potency against specific targets.
  • Clinical Trials : More extensive clinical trials are necessary to fully understand the therapeutic potential and safety profile of these compounds.

Q & A

Q. Case Study :

  • Issue : A bromo-substituted analog shows IC₅₀ = 8 µM in one study but 12 µM in another.
  • Resolution :
    • Assay Variability : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity).
    • Crystallinity : Differences in melting points (>5°C variation) indicate polymorphic forms, which can alter bioavailability .
    • Impurity Profiling : HRMS detects trace levels (<0.5%) of dehalogenated byproducts that may suppress activity .

Advanced: What role do late-stage functionalization techniques play in derivatization?

Methodological Answer:

  • Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents (e.g., biphenyl groups) at the bromo position, achieving >80% yields .
  • Photoredox Catalysis : Enables C-H trifluoromethylation under mild conditions (visible light, RT) without affecting the imidazole ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.